molecular formula C11H10N2O B12410973 5-Methoxyindole-3-acetonitrile-d2

5-Methoxyindole-3-acetonitrile-d2

Cat. No.: B12410973
M. Wt: 188.22 g/mol
InChI Key: ZBQCXEREMRGOCO-APZFVMQVSA-N
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Description

5-Methoxyindole-3-acetonitrile-d2 is a deuterated derivative of 5-Methoxyindole-3-acetonitrile. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where precise quantification is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyindole-3-acetonitrile-d2 typically involves the introduction of deuterium atoms into the parent compound, 5-Methoxyindole-3-acetonitrile. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under an inert atmosphere to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyindole-3-acetonitrile-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxyindole-3-acetonitrile-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyindole-3-acetonitrile-d2 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and interactions with molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyindole-3-acetonitrile
  • 5-Methoxyindole-3-acetone
  • 5-Methoxyindole-3-ethylamine

Uniqueness

The primary uniqueness of 5-Methoxyindole-3-acetonitrile-d2 lies in its deuterium labeling. This feature makes it particularly valuable in analytical applications where precise quantification and tracing are required. Compared to its non-deuterated counterparts, it offers enhanced stability and accuracy in mass spectrometric analyses .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

188.22 g/mol

IUPAC Name

2,2-dideuterio-2-(5-methoxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3/i4D2

InChI Key

ZBQCXEREMRGOCO-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C#N)C1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC#N

Origin of Product

United States

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